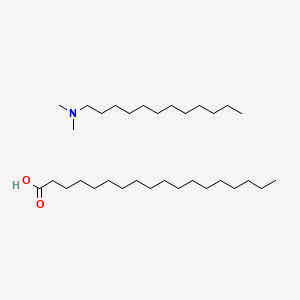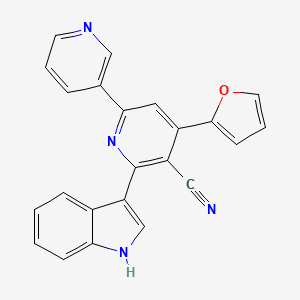
4-(2-Furyl)-6-(1H-indol-3-yl)-2,3'-bipyridine-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Furyl)-6-(1H-indol-3-yl)-2,3’-bipyridine-5-carbonitrile is a complex organic compound that features a unique combination of functional groups, including a furan ring, an indole moiety, and a bipyridine structure. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and electronic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Furyl)-6-(1H-indol-3-yl)-2,3’-bipyridine-5-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Bipyridine Core: The bipyridine core can be synthesized through a coupling reaction of two pyridine derivatives.
Introduction of the Indole Moiety: The indole group is introduced via a condensation reaction with an appropriate indole precursor.
Incorporation of the Furan Ring: The furan ring is added through a cyclization reaction involving a suitable furan precursor.
Formation of the Carbonitrile Group: The carbonitrile group is introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
4-(2-Furyl)-6-(1H-indol-3-yl)-2,3’-bipyridine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
科学的研究の応用
4-(2-Furyl)-6-(1H-indol-3-yl)-2,3’-bipyridine-5-carbonitrile has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique electronic properties.
Biology: Investigated for its potential as a bioactive molecule with anticancer, antimicrobial, or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism of action of 4-(2-Furyl)-6-(1H-indol-3-yl)-2,3’-bipyridine-5-carbonitrile involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-(2-Furyl)-6-(1H-indol-3-yl)-2,3’-bipyridine-5-carbonitrile: Unique due to its combination of furan, indole, and bipyridine moieties.
4-(2-Furyl)-6-(1H-indol-3-yl)-2,3’-bipyridine-5-carboxamide: Similar structure but with a carboxamide group instead of a carbonitrile group.
4-(2-Furyl)-6-(1H-indol-3-yl)-2,3’-bipyridine-5-carboxylic acid: Similar structure but with a carboxylic acid group.
Uniqueness
The uniqueness of 4-(2-Furyl)-6-(1H-indol-3-yl)-2,3’-bipyridine-5-carbonitrile lies in its specific combination of functional groups, which confer distinct electronic and biological properties. This makes it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C23H14N4O |
|---|---|
分子量 |
362.4 g/mol |
IUPAC名 |
4-(furan-2-yl)-2-(1H-indol-3-yl)-6-pyridin-3-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C23H14N4O/c24-12-18-17(22-8-4-10-28-22)11-21(15-5-3-9-25-13-15)27-23(18)19-14-26-20-7-2-1-6-16(19)20/h1-11,13-14,26H |
InChIキー |
HCTWSJWTHLGZEP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=C(C(=CC(=N3)C4=CN=CC=C4)C5=CC=CO5)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


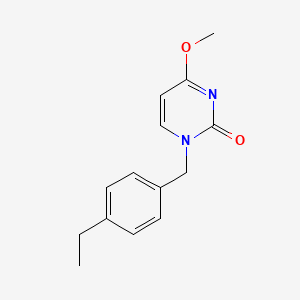
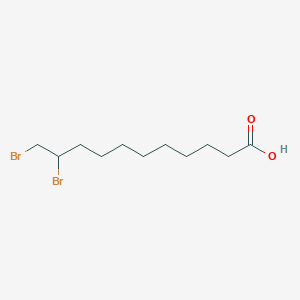

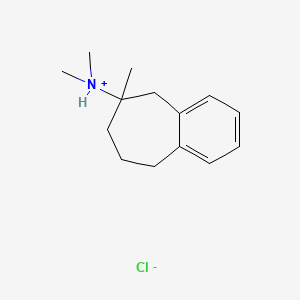
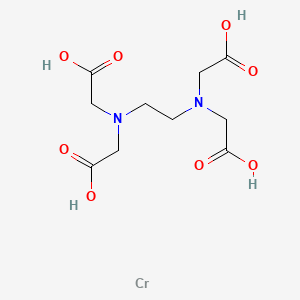
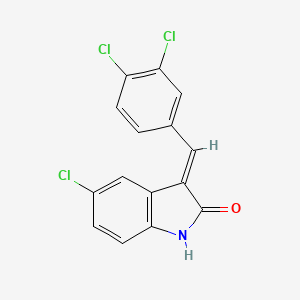
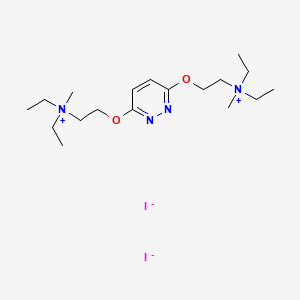
![[(2R,3S,5R)-5-(6-benzamidopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl] [(2R,3S,5R)-3-[(4-chlorophenoxy)-(2-cyanoethoxy)phosphoryl]oxy-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-2-yl]methyl (4-chlorophenyl) phosphate](/img/structure/B13758513.png)

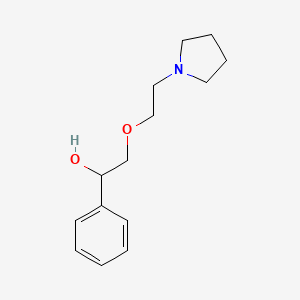

![2,4,7,9-Tetraphenylpyrido[2,3-G]quinoline](/img/structure/B13758540.png)
![4-[(Z)-(4-bromo-7-methoxy-2-oxo-1H-indol-3-ylidene)amino]oxybutanoic acid](/img/structure/B13758546.png)
